Palifosfamide tromethamine
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Overview
Description
Palifosfamide tromethamine is a synthetically derived alkylating agent with potential antineoplastic properties. It is the stabilized active metabolite of ifosfamide, a bi-functional DNA alkylator. This compound irreversibly alkylates and crosslinks DNA at GC base pairs, inhibiting DNA replication and inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palifosfamide tromethamine is synthesized by combining the tris (hydroxymethyl) amino methane (tris) salt of palifosfamide with various excipients to create the final drug product . The preparation involves the reaction of p-toluenesulfonic acid monohydrate with tromethamine in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate. This intermediate is then reacted with fosfomycin phenylethylamine salt monohydrate in an anhydrous alcoholic solution to yield the crude product, which is subsequently refined .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the stability and solubility of the final product .
Chemical Reactions Analysis
Types of Reactions
Palifosfamide tromethamine undergoes several types of chemical reactions, including:
Alkylation: It irreversibly alkylates DNA at GC base pairs.
Crosslinking: It crosslinks DNA strands, inhibiting DNA replication.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include p-toluenesulfonic acid monohydrate, tromethamine, and fosfomycin phenylethylamine salt monohydrate . The reactions are typically carried out in anhydrous alcoholic solutions under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from these reactions is this compound, which is a stable and soluble compound with potential antineoplastic properties .
Scientific Research Applications
Palifosfamide tromethamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkylation and crosslinking reactions.
Biology: It is used in research on DNA replication and repair mechanisms.
Medicine: It is investigated as a potential therapy for various cancers, including soft tissue sarcoma, breast cancer, and leukemia
Industry: It is used in the development of new antineoplastic agents and drug formulations.
Mechanism of Action
Palifosfamide tromethamine exerts its effects by alkylating and crosslinking DNA at GC base pairs, leading to the inhibition of DNA replication and induction of cell death . The molecular targets include DNA and RNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: The parent compound of palifosfamide tromethamine, also a DNA alkylator.
Cyclophosphamide: Another DNA alkylating agent with similar mechanisms of action.
Uniqueness
This compound is unique in its reduced toxicity compared to ifosfamide and its ability to overcome resistance in certain cancer types . Its stability and solubility characteristics are also improved due to the tromethamine salt formulation .
Properties
CAS No. |
1070409-31-2 |
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Molecular Formula |
C8H22Cl2N3O5P |
Molecular Weight |
342.15 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;bis(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2 |
InChI Key |
PGLRCMRTUIMSFQ-UHFFFAOYSA-N |
SMILES |
C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
31645-39-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ifosfamide mustard ifosforamide mustard IPAM iphosphoramide mustard isophosphamide mustard isophosphoramide mustard N,N'-di-(2-chloroethyl)phosphorodiamidic acid palifosfamide palifosfamide-tris |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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